

# N-Boc-Pyrrole-3-Boronic Acid: A Comprehensive Technical Guide

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## Compound of Interest

**Compound Name:** 1-(tert-Butoxycarbonyl)pyrrole-3-boronic acid

**Cat. No.:** B1289616

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties, synthesis, and applications of N-Boc-pyrrole-3-boronic acid, a key building block in modern organic synthesis and medicinal chemistry. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

## Core Physical Properties

N-Boc-pyrrole-3-boronic acid, systematically named (1-(tert-butoxycarbonyl)-1H-pyrrol-3-yl)boronic acid, is a heterocyclic organic compound. While specific experimental data for the 3-isomer is limited in publicly available literature, the properties of the closely related 2-isomer, N-Boc-pyrrole-2-boronic acid, along with predicted values, provide valuable insights.

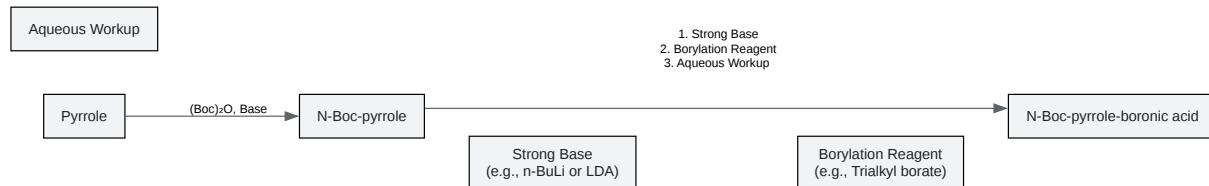
Property	Value	Notes
Chemical Formula	<chem>C9H14BNO4</chem>	<a href="#">[1]</a>
Molecular Weight	211.02 g/mol	<a href="#">[1]</a>
CAS Number	832697-40-2	<a href="#">[1]</a>
Appearance	Off-white to light yellow powder	General observation for similar boronic acids.
Melting Point	93-98 °C (decomposes) (for 2-isomer)	This is the experimentally determined value for N-Boc-pyrrole-2-boronic acid and may serve as an estimate.
Boiling Point	Predicted: 361.4 ± 52.0 °C at 760 mmHg	This is a predicted value for the 2-isomer. Experimental data for the 3-isomer is not readily available.
Solubility	Soluble in methanol, ethyl acetate, and dichloromethane.	Boronic acids generally exhibit solubility in polar organic solvents. <a href="#">[2]</a> Solubility in water is generally low but can be influenced by pH.
pKa	Predicted: ~8.5-9.5	The pKa of boronic acids can vary depending on substituents. Aryl boronic acids are generally more acidic than alkyl boronic acids. <a href="#">[3]</a>

## Synthesis and Experimental Protocols

The synthesis of N-Boc-pyrrole-3-boronic acid typically involves a multi-step process starting from pyrrole. A general synthetic approach is outlined below, followed by a detailed experimental protocol for a key reaction in its application, the Suzuki-Miyaura coupling.

## General Synthesis of N-Boc-Pyrrole-Boronic Acids

The synthesis of N-Boc-pyrrole-boronic acids generally proceeds via a two-step sequence: N-protection of the pyrrole ring followed by borylation. While the borylation of the 2-position is more common due to the higher acidity of the  $\alpha$ -protons, synthesis of the 3-isomer can be achieved through specific reaction conditions or starting from a pre-functionalized pyrrole.



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General synthetic workflow for N-Boc-pyrrole-boronic acids.

#### Experimental Protocol: N-Protection of Pyrrole

This protocol describes the synthesis of the intermediate, N-Boc-pyrrole.

#### Materials:

- Pyrrole
- Di-tert-butyl dicarbonate ((Boc)<sub>2</sub>O)
- Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP)
- Dichloromethane (DCM)
- Magnesium sulfate (MgSO<sub>4</sub>)
- Round-bottom flask
- Magnetic stirrer

- Separatory funnel
- Rotary evaporator

Procedure:

- Dissolve pyrrole (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.
- Add triethylamine (1.5 eq) or a catalytic amount of DMAP to the solution.
- Slowly add di-tert-butyl dicarbonate ((Boc)<sub>2</sub>O) (1.1-1.5 eq) to the reaction mixture at room temperature.<sup>[4]</sup>
- Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, wash the reaction mixture with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate (MgSO<sub>4</sub>), filter, and concentrate under reduced pressure using a rotary evaporator to yield N-Boc-pyrrole.

## Application in Suzuki-Miyaura Coupling

N-Boc-pyrrole-3-boronic acid is a valuable reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond between the pyrrole ring and an aryl or vinyl halide, a crucial transformation in the synthesis of complex organic molecules, including many pharmaceuticals.<sup>[3][5]</sup>

## Catalytic Cycle of the Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling follows a well-established catalytic cycle involving a palladium catalyst.

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the coupling of an aryl halide with N-Boc-pyrrole-3-boronic acid.

#### Materials:

- N-Boc-pyrrole-3-boronic acid (1.2 eq)
- Aryl halide (e.g., aryl bromide or iodide) (1.0 eq)
- Palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ ,  $\text{PdCl}_2(\text{dppf})$ ) (1-5 mol%)
- Base (e.g.,  $\text{K}_2\text{CO}_3$ ,  $\text{Cs}_2\text{CO}_3$ ,  $\text{K}_3\text{PO}_4$ ) (2.0-3.0 eq)
- Solvent (e.g., 1,4-dioxane/water, toluene/ethanol, or DMF)
- Schlenk flask or reaction vial
- Magnetic stirrer and heating mantle
- Inert gas supply (Argon or Nitrogen)

#### Procedure:

- To a Schlenk flask, add the aryl halide (1.0 eq), N-Boc-pyrrole-3-boronic acid (1.2 eq), palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ , 3 mol%), and base (e.g.,  $\text{K}_2\text{CO}_3$ , 2.0 eq).
- Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
- Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water) to the flask via syringe.
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction by TLC or LC-MS.
- After completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with water and brine, then dry over anhydrous  $\text{Na}_2\text{SO}_4$  or  $\text{MgSO}_4$ .

- Filter and concentrate the solution under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

## Applications in Drug Discovery and Medicinal Chemistry

Boronic acids and their derivatives are of significant interest in medicinal chemistry due to their unique chemical properties.<sup>[3]</sup> The boron atom in boronic acids can form reversible covalent bonds with diols, which are present in many biological molecules such as sugars and proteins. <sup>[3]</sup> This property has been exploited in the design of enzyme inhibitors and sensors.

N-Boc-pyrrole-3-boronic acid serves as a versatile building block for the synthesis of more complex molecules with potential biological activity. The pyrrole moiety is a common scaffold in many natural products and pharmaceuticals.<sup>[6]</sup> By utilizing Suzuki-Miyaura coupling, a wide variety of substituents can be introduced at the 3-position of the pyrrole ring, allowing for the generation of diverse chemical libraries for high-throughput screening in drug discovery programs. The Boc protecting group can be readily removed under acidic conditions to reveal the free amine, which can be further functionalized.

## Safety Information

N-Boc-pyrrole-3-boronic acid should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

**Disclaimer:** This document is intended for informational purposes only and should not be considered a substitute for professional experimental guidance. All chemical reactions should be performed by trained professionals in a controlled laboratory setting.

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